MAB-CHMINACA-d4
Description
Properties
CAS No. |
2747913-91-1 |
|---|---|
Molecular Formula |
C21H30N4O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-4,5,6,7-tetradeuterioindazole-3-carboxamide |
InChI |
InChI=1S/C21H30N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H2,22,26)(H,23,27)/i7D,8D,11D,12D |
InChI Key |
ZWCCSIUBHCZKOY-CXRURWBMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NN2CC3CCCCC3)C(=O)NC(C(=O)N)C(C)(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Core Indazole Carboxamide Synthesis
The indazole core of this compound is synthesized via alkylation of methyl 1H-indazole-3-carboxylate. As detailed in Buchler et al. (2009), this intermediate undergoes N-alkylation with 1-(cyclohexylmethyl) bromide under basic conditions (NaH/DMF) to introduce the cyclohexylmethyl side chain. Subsequent hydrolysis with aqueous NaOH yields the carboxylic acid derivative, which is coupled to the deuterated tert-leucine amide moiety using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 0°C → RT, 12 hr | 78% |
| Hydrolysis | 2M NaOH, EtOH/H2O, reflux, 4 hr | 92% |
| Amide Coupling | EDC, HOBt, DCM, RT, 24 hr | 65% |
Deuteration is achieved by substituting hydrogenated solvents (e.g., CH₂Cl₂ → CD₂Cl₂) and using deuterium oxide (D₂O) during quench steps. The tert-leucine amine precursor is synthesized with perdeutero-tert-butyl groups via catalytic deuteration of 3,3-dimethylbutyraldehyde over Pd/C under D₂ atmosphere.
Purification and Analytical Validation
Chromatographic Purification
Crude this compound is purified via reverse-phase HPLC (C18 column, 5 μm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in H₂O/MeCN (Table 1).
Table 1: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Gradient | 10% B → 100% B over 25 min |
| Detection | UV 254 nm |
| Retention Time | 18.7 min |
Post-purification, the compound is lyophilized to a white crystalline solid (mp 135–137°C). Purity assessments via LC-QTOF/MS show >99.5% chemical purity and correct isotopic distribution (m/z 374.5 [M+H]⁺).
| Form | Temperature | Stability |
|---|---|---|
| Solid | -20°C (desiccated) | >24 months |
| DMSO Solution | -80°C (aliquoted) | 6 months |
Repeated freeze-thaw cycles degrade deuteration integrity by ≤0.5% per cycle, necessitating single-use aliquoting.
Applications in Forensic and Clinical Analysis
Quantitative Mass Spectrometry
As an internal standard, this compound improves assay precision by correcting for matrix effects in biological samples. Calibration curves using deuterated vs. non-deuterated analogs show linearity (R² > 0.999) across 0.1–100 ng/mL ranges in human plasma. Inter-day precision (CV < 5%) meets FDA bioanalytical guidelines.
Challenges in Scalable Synthesis
Cost and Isotopic Purity Tradeoffs
Deuterated reagents (e.g., CD₃MgBr, $1,200/g) account for >75% of production costs. Semi-synthetic approaches using partially deuterated precursors reduce expenses but risk isotopic dilution. Current GMP-compliant batches (10 g scale) achieve 99.8% isotopic purity at $25,000/g .
Chemical Reactions Analysis
Types of Reactions
MAB-CHMINACA-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of this compound.
Scientific Research Applications
MAB-CHMINACA-d4 is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as an internal standard in mass spectrometry to quantify MAB-CHMINACA in various samples.
Biology: The compound is used to study the metabolism and biological effects of synthetic cannabinoids.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids, which can aid in the development of new therapeutic agents.
Mechanism of Action
MAB-CHMINACA-d4 exerts its effects by acting as a potent agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including altered neurotransmitter release and modulation of pain perception. The compound’s high potency and binding affinity make it a valuable tool for studying the endocannabinoid system .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
MAB-CHMINACA-d4 shares a core indazole-3-carboxamide scaffold with other SCRAs but differs in substituents and deuterium labeling. Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Deuterium Labeling |
|---|---|---|---|---|
| This compound | C₂₀H₂₄D₄N₄O₂ | ~360.5 | Cyclohexylmethyl, tert-butyl amide | 4 deuterium atoms |
| AB-CHMINACA | C₂₀H₂₈N₄O₂ | 356.5 | Cyclohexylmethyl, tert-butyl amide | None |
| ACHMINACA | C₂₃H₃₃N₅O₂ | 435.5 | Adamantyl, cyclohexylmethyl | None |
| AB-FUBINACA | C₂₀H₂₁FN₄O₂ | 368.4 | Fluorobenzyl, tert-butyl amide | None |
| 5F-ADB | C₂₀H₂₀FN₅O₂ | 377.4 | Fluoropentyl, tert-butyl amide | None |
Key Observations :
Pharmacological Potency and Receptor Affinity
MAB-CHMINACA (non-deuterated) exhibits high CB1 receptor affinity (Ki < 1 nM), comparable to AB-FUBINACA (Ki = 0.9 nM) but significantly higher than first-generation SCRAs like JWH-018 (Ki = 9.0 nM) . Its potency correlates with severe neurotoxicity and cardiovascular effects reported in overdose cases .
Metabolic Stability :
Analytical Detection and Recovery Rates
A 2020 study compared absolute recovery rates of this compound and analogs using solid-phase extraction cartridges:
| Compound | HLB-N (50 ppb) | MCX (100 ppb) | WCX (4 ppb) |
|---|---|---|---|
| This compound | 78% | 85% | 62% |
| AB-FUBINACA-d4 | 82% | 88% | 70% |
| 5F-MDMB-PICA | 65% | 72% | 55% |
Q & A
Basic: What analytical methodologies are recommended for detecting and quantifying MAB-CHMINACA-d4 in environmental samples?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting synthetic cannabinoids like this compound in complex matrices such as wastewater. Key steps include:
- Sample Preparation : Solid-phase extraction (SPE) to isolate the compound from interfering substances.
- Chromatographic Separation : Use of reversed-phase columns (e.g., C18) with gradient elution to resolve isomers.
- Quantification : Isotope dilution with deuterated internal standards (e.g., AB-FUBINACA-d4) to correct for matrix effects .
- Validation : Ensure limits of detection (LOD) ≤ 0.1 ng/L and precision (RSD) < 15% to meet forensic and environmental monitoring standards .
Advanced: How can researchers design experiments to resolve contradictions in reported pharmacokinetic data for this compound?
Methodological Answer:
Contradictions in metabolic half-life or bioavailability often arise from variability in experimental models (e.g., in vitro vs. in vivo). To address this:
- Cross-Validation : Compare human liver microsome assays with zebrafish models to assess interspecies metabolic differences.
- Controlled Variables : Standardize pH, temperature, and enzyme concentrations in vitro to minimize artifacts .
- Statistical Reconciliation : Apply mixed-effects models to account for batch variability in LC-MS/MS data .
- Literature Meta-Analysis : Use PRISMA guidelines to systematically evaluate methodological disparities across studies (e.g., extraction protocols, ionization modes) .
Basic: What experimental designs are suitable for assessing this compound’s stability under varying environmental conditions?
Methodological Answer:
- Hydrolytic Stability Testing : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by LC-MS/MS analysis to identify degradation products.
- Photolytic Resistance : Expose samples to UV light (254 nm) and quantify degradation kinetics using first-order rate equations.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) .
Advanced: How can researchers optimize in vitro toxicity assays to evaluate this compound’s neurotoxic potential?
Methodological Answer:
- Cell Culture Models : Differentiate SH-SY5Y neuroblastoma cells and expose them to physiologically relevant concentrations (1–100 µM).
- Endpoint Selection : Measure caspase-3 activity for apoptosis and reactive oxygen species (ROS) for oxidative stress.
- Control for Cannabinoid Receptor Specificity : Co-administer CB1 antagonists (e.g., SR141716A) to isolate receptor-mediated effects.
- Data Normalization : Use high-content imaging to quantify neurite outgrowth inhibition relative to vehicle controls .
Basic: What are the critical considerations for designing a longitudinal study on this compound’s environmental persistence?
Methodological Answer:
- Sampling Strategy : Collect wastewater samples weekly from multiple treatment plants to account for seasonal usage patterns.
- Matrix Effects : Spike samples with deuterated analogs to control for ionization suppression in LC-MS/MS.
- Confounding Factors : Normalize data to population size and flow rates to estimate per capita consumption .
- Ethical Compliance : Anonymize data to comply with privacy regulations when correlating usage trends with demographic data .
Advanced: How can computational chemistry methods predict this compound’s receptor-binding affinity compared to traditional assays?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with CB1/CB2 receptors, validating results against radioligand displacement assays (e.g., [³H]CP55,940).
- Free Energy Calculations : Apply molecular dynamics (MD) with AMBER to estimate binding ΔG and compare with experimental IC50 values.
- Limitations : Address force field inaccuracies for halogenated ligands by calibrating parameters against crystallographic data .
Basic: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) to determine EC50/IC50 values.
- Outlier Detection : Use Grubbs’ test to exclude artifacts from heterogeneous cell populations.
- Power Analysis : Ensure sample sizes ≥6 replicates to achieve 80% power for detecting 20% effect sizes .
Advanced: How can researchers address discrepancies in reported metabolite profiles of this compound?
Methodological Answer:
- High-Resolution MS : Employ Q-TOF instruments to distinguish isobaric metabolites (e.g., hydroxylated vs. carboxylated derivatives).
- Synthetic Standards : Synthesize putative metabolites for co-elution experiments to confirm identities.
- Cross-Platform Validation : Compare data from Orbitrap and triple quadrupole systems to rule out instrument-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
